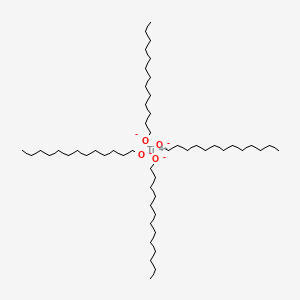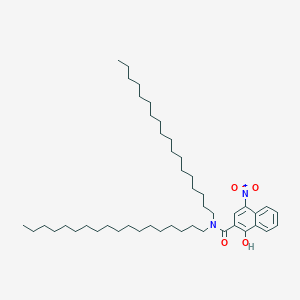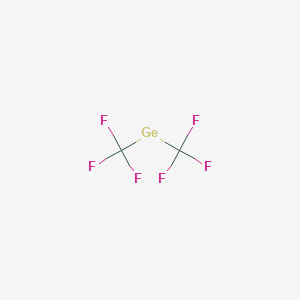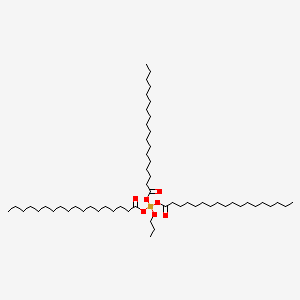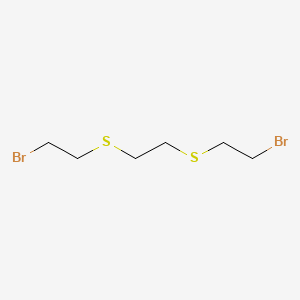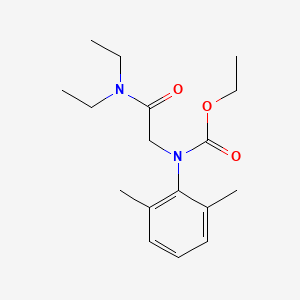
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is an organic compound with the molecular formula C18H35O6PS2. It is also known by its IUPAC name, 1,4-dibutyl 2-{[dipropoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}butanedioate
Vorbereitungsmethoden
The synthesis of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves multiple steps, typically starting with the reaction of butanedioic acid with dibutyl alcohol to form dibutyl butanedioate. This intermediate is then reacted with dipropoxyphosphinothioyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Wissenschaftliche Forschungsanwendungen
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Wirkmechanismus
The mechanism of action of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is unique due to its specific structure and the presence of the dipropoxyphosphinothioyl group. Similar compounds include:
Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: This compound has a similar backbone but different substituents, leading to variations in chemical properties and applications.
Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propionate: Another related compound with different alkyl groups, affecting its reactivity and use.
Eigenschaften
CAS-Nummer |
68413-47-8 |
|---|---|
Molekularformel |
C18H35O6PS2 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
dibutyl 2-dipropoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C18H35O6PS2/c1-5-9-13-21-17(19)15-16(18(20)22-14-10-6-2)27-25(26,23-11-7-3)24-12-8-4/h16H,5-15H2,1-4H3 |
InChI-Schlüssel |
HSVNXSQHXKNAOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SP(=S)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



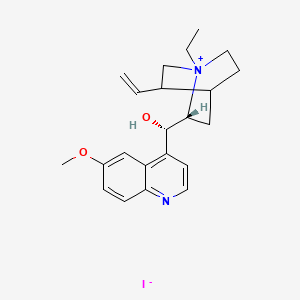
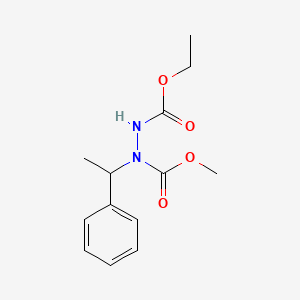


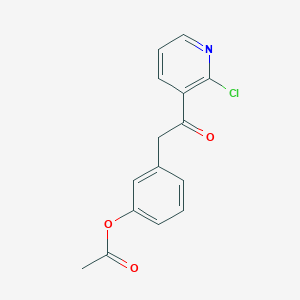
![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
